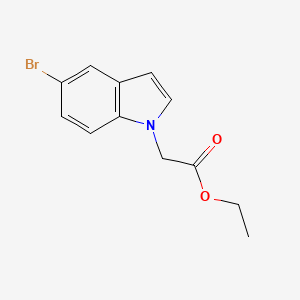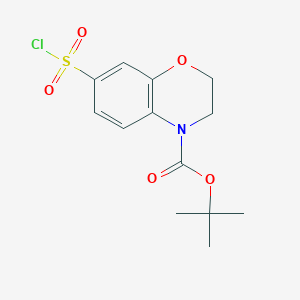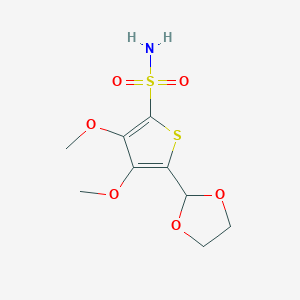
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell function and survival.
Mechanism of Action
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a potent inhibitor of BTK, which is a key regulator of B-cell function and survival. BTK is a non-receptor tyrosine kinase that is essential for the development and activation of B-cells. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea leads to the suppression of B-cell function and survival, resulting in the reduction of autoantibody production and the inhibition of tumor growth.
Biochemical and Physiological Effects
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of B-cell function and survival, the reduction of autoantibody production, and the inhibition of tumor growth. In preclinical studies, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for lab experiments, including its potency and selectivity for BTK, its favorable pharmacokinetic profile, and its well-tolerated nature. However, there are also some limitations to using 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea in lab experiments, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Future Directions
There are several future directions for the development and application of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, the identification of biomarkers for patient selection and monitoring, and the development of combination therapies with other drugs. In addition, further research is needed to better understand the mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea and to identify potential off-target effects and toxicity. Overall, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has shown great promise as a therapeutic agent for the treatment of various diseases, and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves several steps, including the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 2-bromoethyl thiophene-2-carboxylate to form 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with 3-(3-(trifluoromethyl)phenyl)isocyanate to form the final product, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea. The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been reported in several publications, and the compound is commercially available for research purposes.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has shown potent anti-tumor activity in several cancer models, including lymphoma, leukemia, and multiple myeloma. In addition, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell function and reducing autoantibody production.
properties
IUPAC Name |
1-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)12-4-1-5-13(10-12)23-16(25)21-11-14(15-6-2-9-26-15)24-8-3-7-22-24/h1-10,14H,11H2,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMGJODFPLRKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC(C2=CC=CS2)N3C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2572862.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2572867.png)
![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)
![(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B2572872.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)
![1,7-Dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B2572875.png)